N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide
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Overview
Description
N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields a tricyclic indole, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-phenylpiperazine derivatives: Known for their pharmacological activities.
Uniqueness
N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
100757-04-8 |
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Molecular Formula |
C26H23N7O6 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide |
InChI |
InChI=1S/C26H23N7O6/c34-25(18-14-20(32(36)37)16-21(15-18)33(38)39)28-27-24-22-8-4-5-9-23(22)31(26(24)35)17-29-10-12-30(13-11-29)19-6-2-1-3-7-19/h1-9,14-16,35H,10-13,17H2 |
InChI Key |
HYRGICUDTJQHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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